Computed Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) Comparison: 3′-Isomer vs. 4′-Isomer and Parent Scaffold
The computed octanol-water partition coefficient (XLogP) for 3'-(hydroxymethyl)-biphenyl-4-acetic acid is 2.1, with a topological polar surface area (TPSA) of 57.5 Ų [1]. For comparison, the parent scaffold biphenyl-4-acetic acid (felbinac) has a reported XLogP of approximately 2.8 and a TPSA of 37.3 Ų [2]. The 4′-hydroxymethyl positional isomer (CAS 868394-57-4) has a predicted pKa of 4.28 ± 0.10, but its experimentally determined XLogP and TPSA remain unreported in the accessed literature . The introduction of the hydroxymethyl group at the 3′ position reduces lipophilicity by ~0.7 log units relative to the unsubstituted parent, while increasing polar surface area by ~20 Ų—both magnitudes that meaningfully alter predicted membrane permeability, aqueous solubility, and the likelihood of satisfying Lipinski's Rule of Five for oral bioavailability.
| Evidence Dimension | Computed lipophilicity (XLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 2.1; TPSA = 57.5 Ų |
| Comparator Or Baseline | Biphenyl-4-acetic acid (felbinac): XLogP ≈ 2.8; TPSA = 37.3 Ų |
| Quantified Difference | ΔXLogP = −0.7; ΔTPSA = +20.2 Ų |
| Conditions | Computed properties via PubChem/ChemicalBook algorithms; not experimentally measured under standardized OECD conditions |
Why This Matters
A 0.7 log unit reduction in lipophilicity predicts a ~5-fold decrease in membrane partitioning, which directly influences decisions about which compound to advance into cellular permeability or in vivo pharmacokinetic studies.
- [1] Chem960. 176212-50-3 ([1,1'-Biphenyl]-4-acetic acid, 3'-(hydroxymethyl)-): XLogP = 2.1; TPSA = 57.5 Ų. https://m.chem960.com/cas/176212503/ (accessed 2026-04-23). View Source
- [2] PubChem. Biphenyl-4-ylacetic acid (CID 3332): XLogP = 2.8; TPSA = 37.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/3332 (accessed 2026-04-23). View Source
